molecular formula C12H15N3OS B2901324 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1286697-80-0

4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2901324
CAS RN: 1286697-80-0
M. Wt: 249.33
InChI Key: ZMAWWKRAIOBEMR-UHFFFAOYSA-N
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Description

“4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied due to their therapeutic potential . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . It is highly soluble in water and other polar solvents, making it a versatile compound in chemical reactions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties, making it amphoteric in nature .

Advantages and Limitations for Lab Experiments

4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and react with intracellular proteins. It is also a specific reagent that can selectively modify cysteine residues in proteins. This compound has some limitations, however. It can react with other thiol-containing molecules in cells, which can lead to non-specific effects. It can also modify multiple cysteine residues in a protein, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the use of 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide in scientific research. One direction is the development of new reagents that can selectively modify other amino acid residues in proteins, such as lysine or histidine. Another direction is the use of this compound in combination with other techniques, such as site-directed mutagenesis or X-ray crystallography, to study protein structure and function. Additionally, this compound can be used to study the effects of post-translational modifications on protein function, such as phosphorylation or glycosylation. Finally, this compound can be used to study the effects of protein modifications on disease states, such as cancer or neurodegenerative diseases.

Synthesis Methods

4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide can be synthesized by reacting 4-methylthiophene-2-carboxylic acid with 2-(2-methyl-1H-imidazol-1-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylthiourea to yield this compound.

Scientific Research Applications

4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide has been widely used in scientific research as a tool to study the structure and function of proteins. It can modify cysteine residues in proteins, which can affect their activity, conformation, and interaction with other molecules. This compound has been used to study the gating mechanism of ion channels, the transport mechanism of transporters, and the catalytic mechanism of enzymes. It has also been used to probe the structure of proteins and their binding sites.

Safety and Hazards

The safety and hazards of imidazole-containing compounds depend on their specific structures and applications. Some imidazole derivatives are used as therapeutic agents and have been found to be safe for use .

properties

IUPAC Name

4-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-9-7-11(17-8-9)12(16)14-4-6-15-5-3-13-10(15)2/h3,5,7-8H,4,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAWWKRAIOBEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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